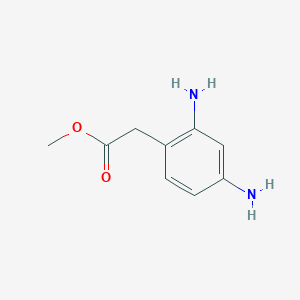

甲基(2,4-二氨基苯基)乙酸酯

描述

“Methyl (2,4-diaminophenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as aminophenylacetates. It is commonly used in scientific research for its various applications, including its ability to act as a precursor in the synthesis of other organic compounds. The molecular formula of this compound is C9H12N2O2 .

Synthesis Analysis

The synthesis of “Methyl (2,4-diaminophenyl)acetate” involves the reaction of 2,4-diaminophenylacetic acid methyl ester with a 2-molar solution of trimethyl aluminum in toluene. This mixture is then heated for 60 minutes to 60° C .Molecular Structure Analysis

The molecular structure of “Methyl (2,4-diaminophenyl)acetate” consists of a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .科学研究应用

Production of Solvents

“Methyl (2,4-diaminophenyl)acetate” has wide applications in the production of solvents . Solvents are substances that can dissolve other substances, and they are used in a variety of applications, including cleaning, degreasing, and purification.

Perfume Manufacturing

This compound is also used in the production of perfumes . It can contribute to the creation of a variety of scents, enhancing the overall fragrance profile of a perfume.

Surfactant Production

“Methyl (2,4-diaminophenyl)acetate” is used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide range of products, from detergents and shampoos to paints and pesticides.

Emulsifier Production

This compound is used in the production of emulsifiers . Emulsifiers are substances that help mix two substances that normally don’t mix well, such as oil and water. They are used in a variety of products, including food, cosmetics, and pharmaceuticals.

Biodiesel Fuels

“Methyl (2,4-diaminophenyl)acetate” is used in the production of biodiesel fuels . Biodiesel is a renewable, clean-burning diesel replacement that can be used in existing diesel engines without modification.

Surface-Active Agents

This compound is used in the production of surface-active agents . These agents alter the surface properties of liquids, allowing them to spread more easily. They are used in a variety of applications, including detergents, fabric softeners, and emulsifiers.

Polymer Science

In the field of polymer science, “Methyl (2,4-diaminophenyl)acetate” contributes to the development of novel materials. It has been used in the polycondensation of 2-hydroxymethylthiophene and its acetate, facilitating the creation of polymers with specific structural and kinetic properties.

Antitumor Activity

A chloro-substituted analog of this compound exhibited pronounced antitumor activity . This suggests potential applications in the field of cancer research and treatment .

安全和危害

“Methyl (2,4-diaminophenyl)acetate” is considered hazardous. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

作用机制

Mode of Action

It is known that the compound can be used in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets to form new carbon–carbon bonds, leading to changes in the molecular structure of the targets .

Biochemical Pathways

Methyl (2,4-diaminophenyl)acetate may be involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis. This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The downstream effects of this pathway could include the formation of new carbon–carbon bonds, leading to the synthesis of complex organic compounds .

Result of Action

Given its potential involvement in the suzuki–miyaura cross-coupling reaction , it is possible that the compound could contribute to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of Methyl (2,4-diaminophenyl)acetate could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound may be involved, is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .

属性

IUPAC Name |

methyl 2-(2,4-diaminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFWHNUTXPYEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2,4-diaminophenyl)acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

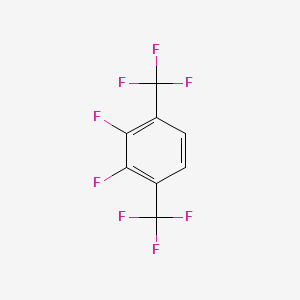

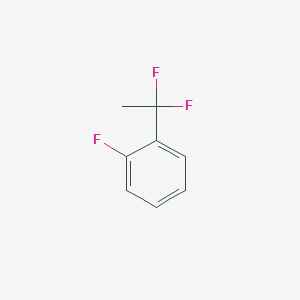

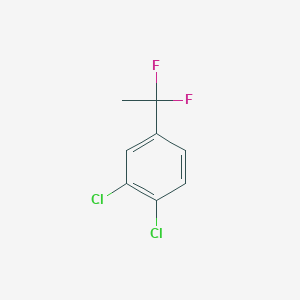

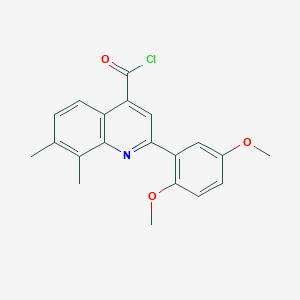

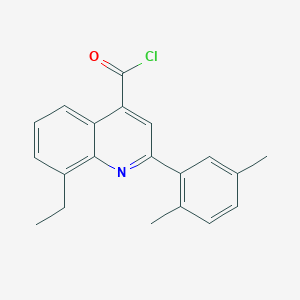

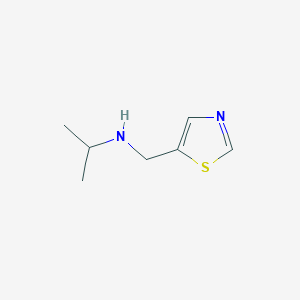

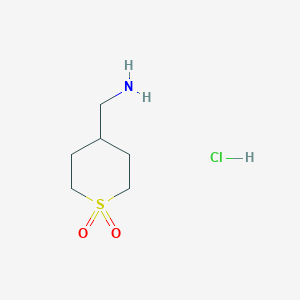

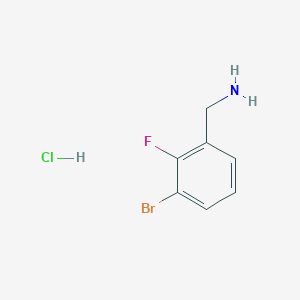

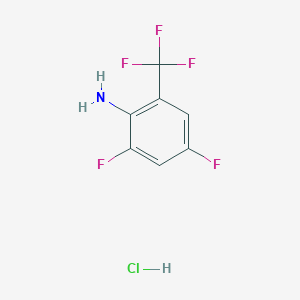

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)

![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)

![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)